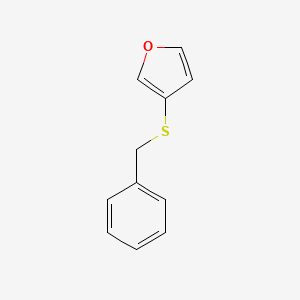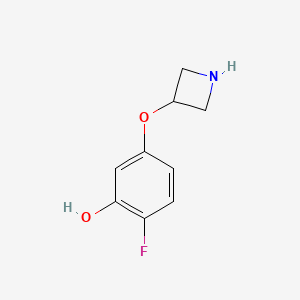![molecular formula C8H16ClNO2 B13722785 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of hexahydro-1H-furo[3,4-c]pyrrole, which is a bicyclic structure containing both a furan and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the hexahydro-1H-furo[3,4-c]pyrrole core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic core with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions may introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique bicyclic structure may impart desirable pharmacological properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares the same bicyclic core but lacks the methoxymethyl group.
3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole: This compound has a methyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride may impart unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-5-8-4-9-2-7(8)3-11-6-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
PCJQOARUXDWFLW-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CNCC1COC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)







![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
